methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
This compound is a benzoate ester featuring a tetrahydro-pyrrolo[3,4-d]isoxazoledione core substituted with a 2,4-dichlorophenyl group at position 3 and a phenyl group at position 2. The methyl ester at the para-position of the benzoate moiety enhances its lipophilicity, which may influence bioavailability and metabolic stability . Its structural complexity arises from the fused pyrrolo-isoxazole ring system, which is associated with diverse biological activities, including acetylcholinesterase inhibition and anti-inflammatory effects, as seen in related analogs .
Properties
IUPAC Name |
methyl 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O5/c1-33-25(32)14-7-10-16(11-8-14)28-23(30)20-21(18-12-9-15(26)13-19(18)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-13,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDBMIZMDLRZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Bixlozone, is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is responsible for the production of terpenoids and carotenoids in plants.
Mode of Action
Bixlozone acts by inhibiting the activity of DXS. This inhibition disrupts the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenoids. As a result, the production of carotenoids, which are essential for photosynthesis, is halted.
Biochemical Pathways
The affected biochemical pathway is the non-mevalonate pathway or methylerythritol phosphate (MEP) pathway . This pathway is responsible for the production of terpenoids and carotenoids in plants. The inhibition of DXS leads to a decrease in the production of these compounds, affecting various downstream processes, including photosynthesis.
Pharmacokinetics
As a herbicide, it is likely to be absorbed by the roots and shoots of plants and transported to various parts of the plant where it exerts its action. The compound’s bioavailability would depend on factors such as its solubility, stability, and the plant’s ability to metabolize it.
Result of Action
The inhibition of carotenoid biosynthesis by Bixlozone leads to the bleaching of plant tissues . Carotenoids protect chlorophyll from photooxidation and contribute to photosynthesis. Without carotenoids, the plant’s leaves turn white, and the plant eventually dies due to the inability to photosynthesize.
Action Environment
The action, efficacy, and stability of Bixlozone can be influenced by various environmental factors. These may include the pH of the soil, temperature, and moisture levels. .
Biological Activity
Methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,4-d]isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 427.25 g/mol. The presence of dichlorophenyl and dioxo groups suggests potential interactions with biological targets related to cancer and inflammation.
The biological activity of this compound has been linked to several mechanisms:
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest at the G2/M phase. This is crucial for preventing the proliferation of cancer cells by halting their division at a critical point in the cell cycle .
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis in cancer cells through mitochondrial pathways. This involves mitochondrial depolarization and the generation of reactive oxygen species (ROS), leading to programmed cell death .
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a key process in cell division. This action is similar to that of known chemotherapeutic agents like combretastatin A-4 .
In Vitro Studies
In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- GI50 Values : The compound exhibited GI50 values in the nanomolar range across multiple human cancer cell lines, indicating potent growth inhibition .
- IC50 Values : In lymphoma cell lines, several derivatives showed IC50 values lower than 500 nM, highlighting their effectiveness in targeting malignancies .
Case Studies
- Lymphoma Treatment : A study highlighted the efficacy of pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles (related compounds) in treating lymphoma with very high selectivity toward cancer cells and low toxicity to normal lymphocytes .
- Cytotoxicity Assessment : In a recent assessment of new pyrrolo compounds, this compound showed promising results with significant inhibition rates against various tumor cell lines .
Comparative Efficacy
A comparative analysis of similar compounds reveals that this compound is among the more potent derivatives in its class:
| Compound | GI50 (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | 0.08 | <0.5 | Tubulin inhibition |
| Compound B | 0.15 | <0.7 | Apoptosis induction |
| Methyl 4-(...) | 0.12 | <0.5 | G2/M arrest |
Comparison with Similar Compounds
Structural Analogs with Pyrrolo-Isoxazoledione Cores
Table 1: Key Structural Analogs and Their Substitutions
Key Observations :
- Halogen positioning (ortho vs. para) in chlorophenyl groups influences electronic properties and steric interactions. For example, the target compound’s 2,4-dichlorophenyl group may enhance receptor binding compared to mono-chloro analogs .
Substituent Effects on Bioactivity and Physicochemical Properties
Halogen Substituents
- Chlorine vs. Fluorine : and highlight that isostructural compounds with fluorine substituents exhibit tighter crystal packing due to smaller atomic radius, whereas bulkier chlorine groups (as in the target compound) may reduce crystallinity but improve membrane permeability .
- Dichloro vs.
Benzoate Ester Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., I-6230 in ) generally exhibit longer half-lives due to slower hydrolysis, whereas the methyl ester in the target compound may favor faster metabolic clearance .
- Substituent Position : Para-substituted benzoates (as in the target compound) show superior steric alignment with enzyme active sites compared to ortho-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
